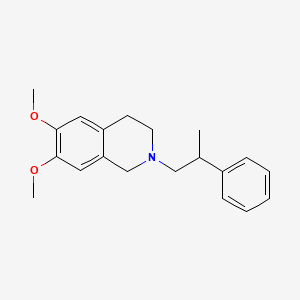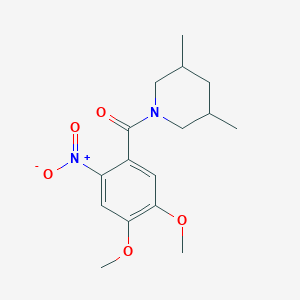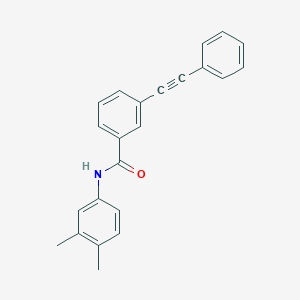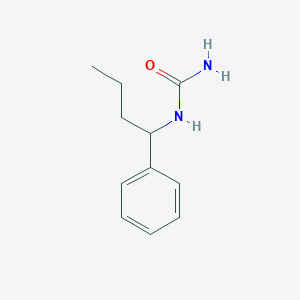![molecular formula C18H24N6O B4957830 3-[4-(cyclohexylcarbonyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B4957830.png)
3-[4-(cyclohexylcarbonyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related pyridazine derivatives involves two primary approaches: the condensation of alpha-halocarbonyl derivatives with an aminopyrazine or the oxidation-dehydration of a [(beta-hydroxyalkyl)amino]pyrazine. These methodologies have been utilized to prepare various substituted 8-(1-piperazinyl)imidazo[1,2-a]pyrazines, showcasing the versatility and reactivity of the pyridazine core in synthesizing complex molecules with potential biological activities (Meurer et al., 1992).
Molecular Structure Analysis
The molecular structure of pyridazine derivatives exhibits significant variations in biological activity with changes in substitution patterns. For instance, modifications on the 8-(1-piperazinyl)imidazo[1,2-a]pyrazine core have demonstrated variations in binding affinity to adrenergic receptors, emphasizing the critical role of molecular structure in determining the biological efficacy of these compounds. This highlights the importance of molecular architecture in designing compounds with targeted biological responses (Meurer et al., 1992).
Chemical Reactions and Properties
Chemical reactions involving pyridazine derivatives include condensation with hydrazines to form acid hydrazides and/or hydrazones, and reactions with aromatic aldehydes to afford hydrazones. These reactions are instrumental in modifying the chemical properties of pyridazine cores, enabling the exploration of antimicrobial activities against various microorganisms. This chemical versatility is crucial for developing compounds with potential therapeutic applications (Deeb et al., 2004).
Propiedades
IUPAC Name |
cyclohexyl-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O/c25-18(15-5-2-1-3-6-15)23-13-11-22(12-14-23)16-7-8-17(21-20-16)24-10-4-9-19-24/h4,7-10,15H,1-3,5-6,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOIQIWXJSWWFSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-cyclohexanecarbonylpiperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{4-[(2-chlorobenzyl)oxy]phenyl}-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4957760.png)

![3-[4-(benzyloxy)phenyl]-1-(4-fluorophenyl)-3-(phenylsulfonyl)-1-propanone](/img/structure/B4957765.png)
![N-[4-(1-adamantyl)-2,6-dibromophenyl]acetamide](/img/structure/B4957773.png)
![1-[(3,4-dihydro-1H-isochromen-1-ylmethyl)amino]-3-(2-nitrophenoxy)-2-propanol hydrochloride](/img/structure/B4957797.png)


![2-[3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-4-phenylquinazoline](/img/structure/B4957823.png)

![4-{[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-methoxyphenyl 4-chlorobenzoate](/img/structure/B4957843.png)
![2-(5-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]methyl}-1H-tetrazol-1-yl)-N-[(5-ethyl-2-pyridinyl)methyl]acetamide](/img/structure/B4957849.png)

